1,1-Bis(diethoxymethyl)cyclopropane

CAS No.: 400709-87-7

Cat. No.: VC19069497

Molecular Formula: C13H26O4

Molecular Weight: 246.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400709-87-7 |

|---|---|

| Molecular Formula | C13H26O4 |

| Molecular Weight | 246.34 g/mol |

| IUPAC Name | 1,1-bis(diethoxymethyl)cyclopropane |

| Standard InChI | InChI=1S/C13H26O4/c1-5-14-11(15-6-2)13(9-10-13)12(16-7-3)17-8-4/h11-12H,5-10H2,1-4H3 |

| Standard InChI Key | FTDAVFLECUIFNZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C1(CC1)C(OCC)OCC)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

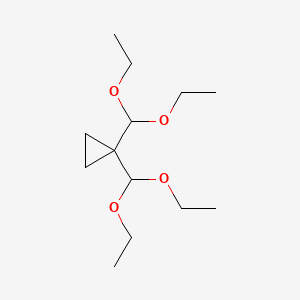

1,1-Bis(diethoxymethyl)cyclopropane (systematic IUPAC name: 1,1-bis[(ethoxymethyl)methyl]cyclopropane) consists of a three-membered cyclopropane ring with two diethoxymethyl groups attached to one carbon. The diethoxymethyl substituents comprise ethoxy (-OCH₂CH₃) groups bonded to a methylene (-CH₂-) bridge, resulting in the formula C₁₁H₂₂O₄. The cyclopropane ring introduces significant angle strain, which influences its reactivity and stability .

Synthetic Routes and Methodologies

Catalytic Hydrogenation of Dicarboxylic Esters

A patent by GB2312896A details the hydrogenation of 1,1-cyclopropanedicarboxylic esters to produce 1,1-bis(hydroxymethyl)cyclopropane, a precursor for montelukast sodium . Adapting this method, 1,1-bis(diethoxymethyl)cyclopropane could be synthesized via esterification of the dicarboxylic acid intermediate with ethanol:

Key conditions include a CuO/ZnO catalyst system and hydrogen gas at elevated pressures (5–10 bar) .

Carbenoid Cyclopropanation

The PMC article by A Rapid Route to Aminocyclopropanes describes organozinc carbenoids for cyclopropanation . While focused on carbamate-protected amines, this methodology could be modified for ethoxy groups. A proposed pathway involves:

-

Formation of Zinc Carbenoid:

-

Cyclopropanation: Reaction with ethylene or substituted alkenes yields the cyclopropane ring.

This method offers stereoselectivity, favoring cis-isomers in styrene derivatives .

Physicochemical Properties

Thermodynamic Data

While direct measurements for 1,1-bis(diethoxymethyl)cyclopropane are unavailable, analogous esters in the AAT Bio database provide estimates :

| Compound | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|

| Diethyl cyclopropane-1,1-dicarboxylate | 224 | Not reported |

| 1,1-Dichloroethane | 57.4 | -96.9 |

| 1,1-Dimethylcyclopentane | 87.5 | -69 |

Extrapolating, 1,1-bis(diethoxymethyl)cyclopropane likely has a boiling point of 210–230°C and a melting point below -20°C due to its branched ether groups .

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (e.g., DMF, THF) and moderate solubility in ethanol .

-

Stability: Susceptible to ring-opening reactions under acidic conditions or with nucleophiles due to cyclopropane strain .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The patent GB2312896A highlights 1,1-bis(hydroxymethyl)cyclopropane as a key intermediate in montelukast sodium synthesis . Similarly, 1,1-bis(diethoxymethyl)cyclopropane could serve as a protected diol for antiasthmatic or anti-inflammatory drugs.

Cross-Coupling Reactions

Ethoxy groups act as directing groups in transition-metal-catalyzed reactions. For example, Suzuki-Miyaura coupling could functionalize the cyclopropane ring for agrochemical applications .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume